molecular formula C19H21N3O5S B2629870 N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide CAS No. 1207649-50-0

N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide

Número de catálogo: B2629870
Número CAS: 1207649-50-0
Peso molecular: 403.45
Clave InChI: KRSOZTQIPJORKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide is a synthetic compound with the molecular formula C19_{19}H21_{21}N3_3O5_5S and a molecular weight of 403.45 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The compound features a complex structure with a dimethoxyphenethyl group and a benzo[e][1,2,4]thiadiazin moiety. Its IUPAC name is N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide. The presence of the dimethoxy substitution is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has demonstrated effectiveness against several strains of bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Activity Type Target Organisms Mechanism
AntimicrobialBacteria (e.g., E. coli) and fungi (e.g., Candida spp.)Disruption of cell membranes and metabolic inhibition

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines. It has been tested on breast, colon, lung, and prostate cancer cells, exhibiting cytotoxic effects at low micromolar concentrations. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with topoisomerase enzymes.

Cancer Type Cell Line IC50 (µM) Mechanism
BreastMCF-75.0Apoptosis induction via topoisomerase inhibition
ColonHCT1166.0Apoptosis induction via ROS generation
LungA5494.5Cell cycle arrest in G1 phase
ProstatePC-37.0Inhibition of DNA replication

Case Studies

A recent study examined the effects of this compound on human cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced significant levels of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress was correlated with increased apoptosis rates.

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Optimize reaction conditions (temperature, pressure, solvent) using Design of Experiments (DoE) to identify critical parameters. For example, acetonitrile reflux (1–3 min) followed by cyclization in DMF with iodine and triethylamine is effective for thiadiazole derivatives .
  • Purification via column chromatography or recrystallization, monitored by TLC/HPLC. Evidence suggests that DMF/water mixtures precipitate high-purity acetamide derivatives .
  • Scale-up requires pressure-tolerant reactors to maintain reaction kinetics, as noted in industrial benzoxazole syntheses .

Q. What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR spectroscopy to resolve methoxy, phenethyl, and thiadiazine moieties. For example, aromatic protons in 1,2,4-thiadiazin-3-yl appear as distinct singlets .
  • Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns (e.g., cleavage at the acetamide bond) .
  • X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar benzothiazine derivatives .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Antioxidant assays : DPPH radical scavenging and FRAP, comparing activity to pyrazolo-benzothiazine analogs (IC50 values typically 10–50 µM) .
  • Enzyme inhibition studies : Use fluorometric or colorimetric kits (e.g., α-glucosidase for antidiabetic potential) with IC50 calculations .
  • Cytotoxicity screening via MTT assay on HEK-293 or HepG2 cell lines to establish safety margins .

Advanced Research Questions

Q. How can advanced pharmacological evaluation (e.g., antidiabetic activity) be designed?

Methodological Answer:

  • In vivo models : Streptozotocin-induced diabetic rodents, with glucose tolerance tests and HbA1c monitoring over 4–6 weeks .
  • Dose-response studies : Compare 50–200 mg/kg doses of the compound to metformin controls, analyzing liver/kidney histopathology post-trial .
  • Mechanistic studies : Western blotting for insulin signaling proteins (e.g., Akt, GLUT4) in muscle tissues .

Q. What strategies resolve contradictions between in vitro and in vivo data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability (e.g., Cmax, Tmax) via LC-MS/MS after oral administration. Poor solubility or rapid metabolism may explain efficacy gaps .
  • Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive derivatives .
  • Species-specific differences : Repeat assays in multiple models (e.g., zebrafish, murine) to validate target engagement .

Q. How are molecular interactions (e.g., DNA/protein binding) characterized?

Methodological Answer:

  • UV-Vis and fluorescence quenching : Titrate the compound into DNA/protein solutions (e.g., BSA) to calculate binding constants (Kb ~10⁴–10⁶ M⁻¹) .
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or DNA gyrase) to predict binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. What computational methods predict physicochemical properties?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap ~4–5 eV) .
  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (~2.5–3.5), blood-brain barrier permeability, and CYP450 inhibition .

Q. How can solubility and formulation challenges be addressed?

Methodological Answer:

  • Co-solvent systems : Test PEG-400/water or β-cyclodextrin complexes to enhance aqueous solubility .
  • Nanoformulation : Prepare PLGA nanoparticles (150–200 nm via nanoprecipitation) to improve bioavailability .

Q. What protocols assess long-term stability and degradation pathways?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13), monitoring degradation via HPLC .
  • LC-MS identification : Characterize degradation products (e.g., hydrolysis of the acetamide bond) .

Q. How are toxicity and off-target effects systematically evaluated?

Methodological Answer:

  • Ames test : Screen for mutagenicity in TA98 and TA100 Salmonella strains .
  • hERG assay : Patch-clamp studies to assess cardiac liability (IC50 >10 µM desirable) .
  • Transcriptomic profiling : RNA-seq on treated cells to identify dysregulated pathways .

Q. Contradictions and Gaps in Literature

  • Synthetic Yields : reports 70–85% yields for benzoxazole analogs, while notes 50–60% for thiadiazole derivatives, suggesting substrate-dependent efficiency .
  • Biological Activity : Pyrazolo-benzothiazines show potent antioxidant activity , but benzothiazin-3-yl analogs exhibit weaker effects, indicating structure-activity trade-offs .

Propiedades

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-26-14-7-8-16(27-2)13(11-14)9-10-20-19(23)12-18-21-15-5-3-4-6-17(15)28(24,25)22-18/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSOZTQIPJORKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.